

Application Notes and Protocols: 2-Hydroxy-3-nitrobenzenecarbohydrazide in Coordination Chemistry

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzenecarbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of **2-Hydroxy-3-nitrobenzenecarbohydrazide** and its metal complexes in coordination chemistry. The information is intended to guide researchers in exploring the therapeutic and catalytic potential of this versatile ligand.

Introduction

Hydrazones are a class of organic compounds characterized by the $R_1R_2C=NNR_3R_4$ structure and are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. Their coordination with transition metal ions often enhances these biological activities. **2-Hydroxy-3-nitrobenzenecarbohydrazide** is a salicylaldehyde-derived hydrazone that presents multiple coordination sites—the phenolic hydroxyl group, the imine nitrogen, and the carbonyl oxygen—making it an excellent chelating agent for a variety of metal ions. The resulting metal complexes have shown significant potential in the development of new therapeutic agents and catalysts.

Synthesis Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde

This protocol is adapted from the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde.[1][2]

Materials:

- Salicylaldehyde
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Distilled water
- Ethanol

Procedure:

- In a flask, cool a mixture of concentrated H_2SO_4 and concentrated HNO_3 (2:1 ratio) in an ice-salt bath to 0°C .
- Slowly add salicylaldehyde dropwise to the cold nitrating mixture with constant stirring, maintaining the temperature below 5°C .
- After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
- Pour the reaction mixture onto crushed ice.
- Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-3-nitrobenzaldehyde.

Protocol 2: Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide (Ligand)

This is a general procedure for the synthesis of carbohydrazides from aldehydes.

Materials:

- 2-Hydroxy-3-nitrobenzaldehyde
- Hydrazine hydrate
- Ethanol
- Acetic acid (catalytic amount)

Procedure:

- Dissolve 2-hydroxy-3-nitrobenzaldehyde in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- To this mixture, add an equimolar amount of hydrazine hydrate dropwise with constant stirring.
- Reflux the reaction mixture for 4-6 hours.
- Allow the mixture to cool to room temperature.
- Filter the precipitated solid, wash with cold ethanol, and dry in a vacuum desiccator.

Protocol 3: General Synthesis of Metal(II) Complexes

This is a general procedure for the synthesis of metal complexes with hydrazone ligands.[3]

Materials:

- **2-Hydroxy-3-nitrobenzenecarbohydrazide**
- Metal(II) salt (e.g., CuCl_2 , $\text{Ni}(\text{NO}_3)_2$, $\text{Co}(\text{OAc})_2$, ZnSO_4)
- Methanol or Ethanol

Procedure:

- Dissolve the ligand in hot methanol or ethanol.
- In a separate flask, dissolve the metal(II) salt in the same solvent.
- Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.
- Adjust the pH of the solution to 7-8 using a suitable base (e.g., dilute NaOH or ammonia solution) if necessary.
- Reflux the reaction mixture for 3-5 hours.
- The colored precipitate of the metal complex will form.
- Filter the complex, wash with the solvent and then with diethyl ether, and dry in a vacuum.

Characterization of the Ligand and its Complexes

The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Technique	Ligand (Expected Data)	Metal Complexes (Expected Changes)
FT-IR (cm^{-1})	$\nu(\text{O-H}) \sim 3200$, $\nu(\text{N-H}) \sim 3300$, $\nu(\text{C=O}) \sim 1680$, $\nu(\text{C=N}) \sim 1620$	Disappearance or shift of $\nu(\text{O-H})$ and $\nu(\text{N-H})$ upon deprotonation and coordination. Shift of $\nu(\text{C=O})$ and $\nu(\text{C=N})$ bands indicating coordination. Appearance of new bands for $\nu(\text{M-O})$ and $\nu(\text{M-N})$ in the far-IR region. [4] [5]
$^1\text{H-NMR}$ (δ , ppm)	Phenolic -OH proton signal, -NH proton signal, aromatic protons, azomethine proton (-CH=N) signal.	Disappearance of the phenolic -OH and -NH proton signals upon coordination. Shift in the chemical shifts of the aromatic and azomethine protons.
UV-Vis (nm)	Bands corresponding to $\pi-\pi^*$ and $n-\pi^*$ transitions of the aromatic rings and the hydrazone moiety.	Shift in the ligand-centered transitions. Appearance of new bands in the visible region corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands.
Molar Conductance	Non-electrolytic	Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature of the complexes. [3]
Magnetic Susceptibility	Diamagnetic	Provides information about the geometry of the complex (e.g., octahedral, tetrahedral, square planar) based on the magnetic moment of the central metal ion.

Elemental Analysis

Confirms the empirical formula of the ligand.

Confirms the stoichiometry of the metal complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio).

Applications

Anticancer Activity

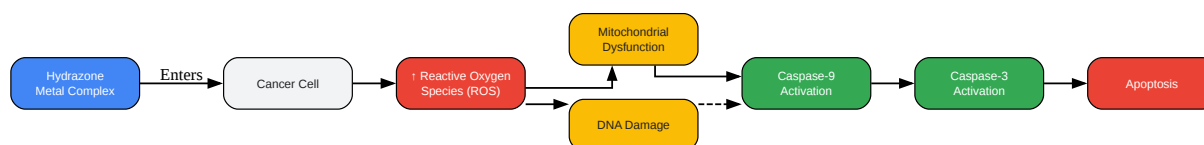
Metal complexes of salicylaldehyde hydrazones have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and generation of reactive oxygen species (ROS).

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in μ M) of Representative Hydrazone Metal Complexes

Compound	HepG2 (Liver)	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)
Ligand (related)	>50	>50	>50	>50
Cu(II) Complex (related)	5.8 ± 0.4	8.2 ± 0.6	10.5 ± 0.9	12.1 ± 1.1
Ni(II) Complex (related)	12.3 ± 1.1	15.7 ± 1.3	18.2 ± 1.5	20.4 ± 1.8
Co(II) Complex (related)	15.6 ± 1.4	19.1 ± 1.7	22.4 ± 2.0	25.3 ± 2.2
Zn(II) Complex (related)	20.1 ± 1.8	24.5 ± 2.1	28.9 ± 2.5	32.7 ± 2.9
Cisplatin (Reference)	9.5 ± 0.8	11.3 ± 1.0	7.8 ± 0.7	6.4 ± 0.5

Data are representative values compiled from literature on similar salicylaldehyde hydrazone complexes and are for illustrative purposes.

Hydrazone metal complexes can induce apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.



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Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

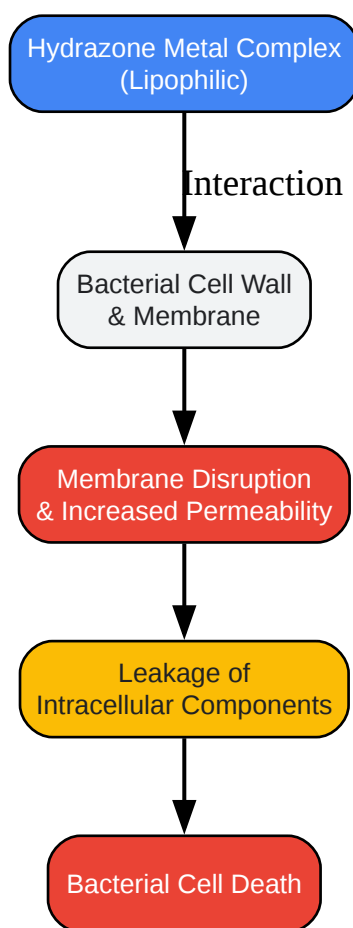
The coordination of hydrazone ligands to metal ions often leads to enhanced antimicrobial activity against a broad spectrum of bacteria and fungi. This is attributed to the increased lipophilicity of the complexes, which facilitates their penetration through the microbial cell membrane.

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in $\mu\text{g/mL}$) of Representative Hydrazone Metal Complexes

Compound	S. aureus (Gram +)	E. coli (Gram -)	C. albicans (Fungus)
Ligand (related)	128	256	>256
Cu(II) Complex (related)	16	32	64
Ni(II) Complex (related)	32	64	128
Co(II) Complex (related)	64	128	128
Zn(II) Complex (related)	32	64	64
Ciprofloxacin (Reference)	4	8	-
Fluconazole (Reference)	-	-	16

Data are representative values compiled from literature on similar salicylaldehyde hydrazone complexes and are for illustrative purposes.

The enhanced lipophilicity of the metal complexes allows them to disrupt the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death.[6]



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Caption: General workflow of antimicrobial action.

Catalytic Activity

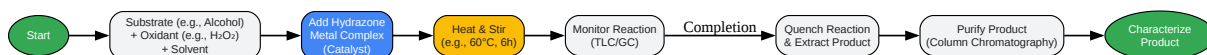
Hydrazone metal complexes have emerged as effective catalysts in various organic transformations, particularly in oxidation reactions. They can activate substrates and facilitate electron transfer processes.

Table 3: Catalytic Oxidation of Cyclohexane using Representative Hydrazone Metal Complexes

Catalyst	Oxidant	Conversion (%)	Product Selectivity (%)
Cyclohexanol / Cyclohexanone			
Cu(II) Complex (related)	H ₂ O ₂	25	85 / 15
Fe(III) Complex (related)	TBHP	30	80 / 20
Co(II) Complex (related)	O ₂	18	75 / 25

Data are representative values compiled from literature on similar hydrazone complexes and are for illustrative purposes.[7]

A typical experimental setup for the catalytic oxidation of an alcohol using a hydrazone metal complex is outlined below.



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Caption: Workflow for a catalytic oxidation reaction.

Conclusion

2-Hydroxy-3-nitrobenzenecarbohydrazide is a promising ligand for the development of coordination compounds with significant biological and catalytic activities. The straightforward synthesis of the ligand and its metal complexes, coupled with their potential for diverse applications, makes them an attractive area for further research. The protocols and data presented here serve as a foundation for scientists and researchers to explore and unlock the full potential of these fascinating molecules in the fields of medicine and catalysis. Further

studies are warranted to elucidate the precise mechanisms of action and to optimize the design of these complexes for enhanced efficacy and selectivity.

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